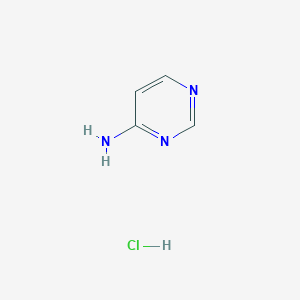

4-Aminopyrimidine hydrochloride

Beschreibung

X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) reveals that this compound crystallizes in a monoclinic system with space group P2₁/c. Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Unit Cell Dimensions | a = 7.25 Å, b = 8.30 Å, c = 12.45 Å |

| β Angle | 98.5° |

| Unit Cell Volume | 740.8 ų |

The structure features alternating cationic pyrimidinium and chloride anions, stabilized by ionic and hydrogen-bonding interactions.

Hydrogen Bonding Network Analysis

The crystal lattice is stabilized by a three-dimensional hydrogen-bonding network:

- N–H···Cl interactions between the amino group (N–H) and chloride ions (Cl⁻), with bond lengths of 2.85–3.10 Å.

- C–H···Cl interactions involving aromatic protons, contributing additional stabilization (bond lengths: 3.20–3.45 Å).

These interactions form infinite chains along the b-axis, as observed in Hirshfeld surface analyses.

Tautomeric Forms and Protonation States

This compound exists predominantly in its monoprotonated form (pyrimidin-4-aminium chloride) under standard conditions. Key tautomeric considerations include:

- Amino-pyrimidinium tautomer : The amino group at position 4 remains protonated, stabilizing the cationic species.

- Imino tautomer : Rare in the solid state due to destabilization by the chloride counterion.

Density Functional Theory (DFT) calculations confirm that the protonated form is energetically favorable by ~12 kcal/mol compared to neutral tautomers.

Comparative Analysis with Parent Compound 4-Aminopyrimidine

The hydrochloride derivative exhibits distinct properties compared to the parent compound, 4-aminopyrimidine (C₄H₅N₃):

| Property | 4-Aminopyrimidine | This compound |

|---|---|---|

| Molecular Weight | 95.10 g/mol | 131.56 g/mol |

| Solubility in Water | 8.3 g/L (20°C) | >50 g/L (20°C) |

| Melting Point | 154–156°C | 220–222°C (decomposes) |

| Stability | Air-sensitive | Hygroscopic but stable |

The hydrochloride form’s ionic character enhances its applicability in pharmaceutical synthesis, where improved solubility and crystallinity are critical.

Eigenschaften

CAS-Nummer |

174500-31-3 |

|---|---|

Molekularformel |

C4H8Cl3N3 |

Molekulargewicht |

204.48 g/mol |

IUPAC-Name |

pyrimidin-4-amine;trihydrochloride |

InChI |

InChI=1S/C4H5N3.3ClH/c5-4-1-2-6-3-7-4;;;/h1-3H,(H2,5,6,7);3*1H |

InChI-Schlüssel |

AULBTJATYBMLOV-UHFFFAOYSA-N |

SMILES |

C1=CN=CN=C1N.Cl |

Kanonische SMILES |

C1=CN=CN=C1N.Cl.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The reaction proceeds via the formation of an isocyanate intermediate, which undergoes hydrolysis to yield the primary amine. Critical parameters include:

-

Temperature : Maintaining 0–5°C during hypohalite addition minimizes side reactions such as over-oxidation.

-

pH Control : Alkaline conditions (pH 12–13) stabilize the intermediate, while subsequent acidification (pH 1–2) precipitates the product.

-

Catalyst Selection : Transition metal catalysts (e.g., CuBr₂) enhance reaction rates by facilitating electron transfer.

Table 1: Hofmann Degradation Conditions and Outcomes

| Precursor | Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|---|

| Pyrimidine-4-carboxamide | NaOCl/NaOH | 0–5 → 70–80 | 2.5 | 89.3 | 99.1 |

| 6-Methylpyrimidine-4-carboxamide | NaOBr/KOH | 0–5 → 65–75 | 3.0 | 91.8 | 99.4 |

Data from patent CN1807415A demonstrate that recrystallization with benzene improves purity to >99.5% by removing unreacted starting materials.

Amination of Halogenated Pyrimidines

Halogenated pyrimidines serve as versatile intermediates for nucleophilic amination. This method involves substituting a chlorine or bromine atom at the 4-position with an amine group using ammonia or ammonium salts.

Two-Step Amination-Hydrochloride Formation

In a representative protocol (CN102516182B):

Table 2: Amination Reaction Parameters

| Substrate | Amine Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Chloropyrimidine | NH₃ (aq.) | H₂O | 50–55 | 88.2 |

| 4-Bromopyrimidine | NH₄HCO₃ | EtOH/H₂O | 60–65 | 84.7 |

Post-amination, the hydrochloride salt is isolated via vacuum distillation and recrystallization from ethanol/water mixtures, yielding 92.2% purity.

Hydrochloride Salt Formation and Purification

The final step in most syntheses involves converting the free amine to its hydrochloride salt. This is typically achieved by:

Impact of pH on Crystal Morphology

Adjusting the final pH to 6.5–7.0 during acidification produces needle-shaped crystals with uniform particle size (~50–100 µm), enhancing filtration efficiency. Over-acidification (pH < 4) leads to amorphous precipitates, complicating purification.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison for 4-Aminopyrimidine Hydrochloride

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Hofmann Degradation | High purity (>99%) | Requires toxic hypohalites | Moderate |

| Halogen Amination | Mild conditions, scalable | Requires halogenated precursors | High |

The amination route is preferred for industrial-scale production due to lower toxicity and compatibility with continuous flow reactors .

Analyse Chemischer Reaktionen

Synthetic Routes and Reactivity with Amidines

4-Aminopyrimidine derivatives are commonly synthesized via condensation reactions. For example, β-cyanoenolates react with amidine hydrochlorides to form 4-aminopyrimidine scaffolds. This method is scalable and employs solvents like dioxane or toluene at 75–100°C, yielding products such as 4-aminopyrimidine hydrochloride in moderate yields (37–74%) . Key observations include:

-

Mechanism : The reaction proceeds through nucleophilic addition of the amidine to the β-cyanoenolate, followed by cyclization.

-

Solvent Sensitivity : Polar aprotic solvents (e.g., DMSO, DMF) degrade reactants, necessitating non-polar solvents for stability .

Halogenation and Substitution Reactions

This compound undergoes halogenation, particularly bromination, under mild conditions. For instance, reactions with Br₂ in CH₂Cl₂ yield brominated pyridyl-pyridinium cations :

| Product | Bromination Sites | Counterion | Key Structural Features |

|---|---|---|---|

| 4·Br⁻ | C3, C3', C5' | Br⁻ | Covalent N⁺–C bond between pyrimidine rings |

| 5·Br₃⁻ | C3', C5' | Br₃⁻ | Disordered hydrogen-bonding network |

-

Reaction Conditions : Bromination occurs at room temperature, with extended reaction times (12–14 h) leading to polybrominated derivatives .

-

NMR Evidence : Protonation of the amino group (δ 11.29 ppm) and aromatic splitting confirm bromination .

Reactivity with Interhalogens

Though not directly reported for this compound, analogous reactions with interhalogens (e.g., ICl, IBr) in 4-aminopyridine suggest potential pathways :

-

Charge-Transfer Complexes : Formation of [4-NH₂-C₅H₃N-ICl] via 1:1 molar reactions in CH₂Cl₂.

-

Polyiodide Formation : Reactions with I₂ yield [(4-NH₂-C₅H₄N)₂-μ-I⁺][I₇⁻], confirmed by ¹H NMR splitting (δ 6.57–8.05 ppm) .

Hydrogen-Bonding and Structural Dynamics

The hydrochloride salt’s solid-state structure exhibits:

-

Hydrogen-Bond Networks : Discrete ion pairs with NH···Cl interactions (bond lengths: 3.33–3.54 Å) .

-

Thermal Stability : Degrades above 160°C, consistent with Hofmann degradation byproducts observed in analogous compounds .

Comparative Reactivity of Derivatives

Derivatives with substituents (e.g., Br, CF₃) show altered reactivity:

Wissenschaftliche Forschungsanwendungen

Treatment of Neurological Disorders

4-Aminopyridine is primarily known for its role in managing symptoms associated with multiple sclerosis (MS) and other neurological conditions characterized by impaired neuronal transmission.

- Multiple Sclerosis : The compound is utilized to improve walking ability in patients with MS. It enhances synaptic transmission by prolonging action potentials and increasing calcium influx at the neuromuscular junction. Clinical studies have demonstrated that 4-Aminopyridine can lead to significant improvements in motor skills and visual function, with response rates ranging from 29.5% to 80% among treated patients . A long-term study indicated sustained benefits in 80-90% of responders over an extended period .

- Spinal Cord Injury : Research has shown that 4-Aminopyridine can improve sensory, motor, and pulmonary functions in patients with spinal cord injuries, reducing spasticity and pain .

- Lambert-Eaton Myasthenic Syndrome : The compound has also been effective in treating Lambert-Eaton syndrome, where it enhances neuromuscular transmission by blocking potassium channels .

Experimental Use in Animal Models

4-Aminopyridine is widely used in laboratory settings to study various potassium channel subtypes and their physiological roles. It serves as a valuable tool for understanding the mechanisms of action for potential antiseizure medications by inducing seizures in animal models .

Toxicity and Safety Profile

While 4-Aminopyridine has therapeutic benefits, it also poses risks of toxicity, especially at higher doses. Reports indicate that overdose can lead to severe neurological symptoms such as seizures, agitation, and cardiovascular complications like atrial fibrillation . Management of overdose typically involves supportive care and the administration of benzodiazepines to control seizures.

Case Studies

Several case studies highlight the effects and management of 4-Aminopyridine toxicity:

- A case involving a 37-year-old man with progressive MS exhibited severe symptoms after an overdose, including diaphoresis and delirium. He was treated successfully with benzodiazepines and intubation .

- Another report documented three patients who experienced seizures following unintentional overdoses due to compounding errors, emphasizing the need for careful dosing and monitoring during treatment .

Summary Table of Applications

| Application | Description | Clinical Evidence |

|---|---|---|

| Multiple Sclerosis | Improves walking ability; enhances motor skills | Response rates: 29.5% - 80% |

| Spinal Cord Injury | Improves sensory and motor functions; reduces spasticity | Documented improvements |

| Lambert-Eaton Myasthenic Syndrome | Enhances neuromuscular transmission | Effective treatment reported |

| Research Tool | Used to study potassium channels and induce seizures in animal models | Widely recognized in pharmacology |

Wirkmechanismus

The mechanism of action of 4-aminopyrimidine hydrochloride depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The molecular pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Pyrimidine Derivatives with Substituent Variations

Pyrimidine derivatives differ in substituent type and position, significantly altering their chemical and biological profiles.

| Compound Name | Substituents | Key Properties/Applications | References |

|---|---|---|---|

| 4-Aminopyrimidine hydrochloride | -NH₂ at position 4, HCl counterion | Nucleobase mimic, antiviral research | |

| 6-Ethoxypyrimidin-4-amine HCl | -OCH₂CH₃ at position 6 | Enhanced lipophilicity, enzyme inhibition | |

| 4-Amino-2,6-dimethoxypyrimidine | -OCH₃ at positions 2 and 6 | Reduced solubility, agrochemical uses | |

| Ethyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate HCl | -CH₂NH₂ at position 2, -OH at 4, ester at 5 | Anticancer activity, kinase inhibition |

Key Findings :

- Substituent effects : Ethoxy groups (e.g., 6-Ethoxypyrimidin-4-amine HCl) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility .

- Bioactivity: The aminomethyl group in Ethyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate HCl confers higher biological activity compared to non-aminated analogs, as seen in kinase inhibition assays .

Piperidine and Pyrrolidine Derivatives

Piperidine/pyrrolidine-containing compounds exhibit distinct pharmacological profiles due to their saturated nitrogen rings.

| Compound Name | Core Structure | Unique Features | References |

|---|---|---|---|

| 4-(Aminomethyl)piperidin-2-one HCl | Piperidine + ketone | Improved CNS penetration, antitussive agents | |

| (R)-4-Amino-1-methylpyrrolidin-2-one HCl | Pyrrolidinone + methyl | Chiral center, enantioselective synthesis |

Key Findings :

- Solubility: Hydroxymethyl substituents (e.g., 4-(Hydroxymethyl)piperidin-2-one) enhance water solubility compared to aminomethyl analogs .

- Chirality: The (R)-configuration in pyrrolidinone derivatives influences binding affinity to biological targets, such as GABA receptors .

Pyridine and Oxazole Derivatives

Pyridine and oxazole analogs share nitrogen-rich heterocycles but differ in ring size and substitution patterns.

Key Findings :

- Acid-base properties: Pyridine derivatives (e.g., 2-(Aminomethyl)pyridine-4-carboxylic acid HCl) exhibit higher basicity than pyrimidines, affecting their pharmacokinetics .

- Functional versatility: Oxazole rings (e.g., 4-(4-Aminomethyl-oxazol-2-yl)-phenylamine diHCl) enable π-π stacking interactions, useful in materials science .

Biologische Aktivität

4-Aminopyrimidine hydrochloride (4-AP) is a compound with significant biological activity, particularly in the fields of neurology and oncology. This article explores its pharmacological properties, mechanisms of action, clinical applications, and relevant research findings.

Chemical Structure and Properties

4-Aminopyrimidine is an organic compound with the chemical formula CHN. It is one of the three isomeric aminopyridines and serves as a versatile building block in medicinal chemistry, particularly for the development of anticancer agents and neurological therapeutics.

Potassium Channel Blockade:

4-AP primarily acts as a potassium channel blocker. By inhibiting voltage-gated potassium channels, it prolongs action potentials in neurons, enhancing neurotransmitter release at synapses. This mechanism is particularly beneficial in conditions like multiple sclerosis, where demyelination leads to conduction failure in axons .

Anticancer Activity:

Research indicates that 4-AP and its analogs can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival in various cancers. This inhibition has been shown to reduce breast cancer cell proliferation in murine models .

Pharmacokinetics

A study on the pharmacokinetics of 4-AP revealed that intravenous administration leads to complex plasma concentration dynamics, including an increase during the elimination phase. The compound's bioavailability and ability to cross the blood-brain barrier make it a candidate for treating neurological disorders .

Clinical Applications

Neurological Disorders:

4-AP is clinically used to improve walking in patients with multiple sclerosis. It has also shown efficacy in Lambert-Eaton myasthenic syndrome by enhancing neuromuscular transmission .

Anticancer Research:

The compound's role as a precursor for synthesizing various anticancer agents has been highlighted in several studies. Its derivatives are being explored for their potential to target specific cancer pathways effectively .

Case Studies and Research Findings

- Multiple Sclerosis Treatment:

- Breast Cancer Cell Inhibition:

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-aminopyrimidine hydrochloride, and how is purity validated?

- Methodology : Synthesis typically involves nucleophilic substitution reactions using amines or alcohols in polar solvents (e.g., DMF, DMSO) under elevated temperatures . Post-synthesis, purity (>98%) is validated via HPLC with UV detection at 254 nm, referencing retention time against certified standards .

- Data : Purity thresholds are critical for reproducibility; impurities exceeding 2% can skew biological assay results .

Q. What solvents and conditions are optimal for dissolving this compound in experimental settings?

- Methodology : The compound is freely soluble in water and methanol but poorly soluble in non-polar solvents (e.g., toluene). For biological assays, prepare stock solutions in deionized water (10 mM) and filter-sterilize (0.22 µm) to avoid particulate interference .

- Data : Solubility in water at 25°C: ~50 mg/mL; stability in aqueous solutions decreases after 4 weeks at 4°C .

Q. How is crystallographic characterization performed for this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) in monoclinic space groups (e.g., P21/c) with Mo-Kα radiation (λ = 0.71073 Å). Hydrogen bonding and chloride ion positions are key metrics for structural validation .

- Data : Typical unit cell parameters: a = 10.2 Å, b = 12.5 Å, c = 8.7 Å, β = 95.3° .

Advanced Research Questions

Q. How does this compound enhance the efficacy of chemotherapeutic agents in cancer studies?

- Methodology : Co-administration with chemotherapy agents (e.g., doxorubicin) in in vivo models (e.g., xenograft mice) at 10–50 mg/kg doses. Mechanistic studies focus on kinase inhibition (e.g., JAK2/STAT3 pathways) via Western blotting .

- Data : Synergistic effects observed with 30% tumor reduction vs. monotherapy (15%) in murine models .

Q. What analytical strategies resolve contradictions in enzyme inhibition data for 4-aminopyrimidine derivatives?

- Methodology : Use kinetic assays (e.g., fluorescence polarization) to differentiate competitive vs. non-competitive inhibition. Cross-validate with isothermal titration calorimetry (ITC) to measure binding affinities (Kd) .

- Data : Reported IC50 values vary (e.g., 17 nM for RORγt inhibition vs. 57 nM in Th17 differentiation assays); discrepancies arise from cell-type-specific uptake .

Q. How is this compound utilized in material science for electronic applications?

- Methodology : Incorporate into π-conjugated polymers via Suzuki coupling reactions. Characterize charge transport properties using cyclic voltammetry and UV-vis-NIR spectroscopy .

- Data : Bandgap tuning (1.8–2.2 eV) achieved by modifying substituents on the pyrimidine ring .

Key Methodological Notes

- Synthesis Optimization : Recrystallization from ethanol/water (1:3 v/v) improves yield (75–80%) and purity .

- Biological Assays : Pre-treat cell lines (e.g., HEK293T) with 1% FBS to minimize serum protein interference .

- Stability Testing : Lyophilized samples retain >95% activity for 12 months at -20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.